

3-(Pyridin-2-yl)benzoic acid structural analysis

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)benzoic acid

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An In-depth Technical Guide to the Structural Analysis of **3-(Pyridin-2-yl)benzoic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6) is a heterocyclic building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural composition, featuring a benzoic acid moiety linked to a pyridine ring, imparts specific physicochemical properties that are crucial for its role in drug design and synthesis. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for optimizing synthetic routes and predicting its behavior in biological systems. This guide provides a comprehensive, multi-technique approach to the structural elucidation of **3-(Pyridin-2-yl)benzoic acid**, integrating spectroscopic, crystallographic, and computational methodologies. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and robust analytical framework.

Foundational Physicochemical & Structural Properties

Before delving into advanced analytical techniques, a summary of the fundamental properties of **3-(Pyridin-2-yl)benzoic acid** provides essential context. These values are foundational for sample preparation, solvent selection, and interpretation of subsequent analytical data.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₂	PubChem[2]
Molecular Weight	199.21 g/mol	PubChem[2]
IUPAC Name	3-(pyridin-2-yl)benzoic acid	PubChem[2]
CAS Number	4467-07-6	PubChem[2]
Physical Form	Solid	Sigma-Aldrich[3]
Hydrogen Bond Donors	1 (from carboxylic acid)	PubChem[2]
Hydrogen Bond Acceptors	3 (N from pyridine, 2 O from carboxyl)	PubChem[2]
Predicted LogP (XLogP3)	2.2	PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For **3-(Pyridin-2-yl)benzoic acid**, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for benzoic acid derivatives due to its ability to solubilize the compound and prevent the acidic proton from exchanging too rapidly, allowing for its observation. The predicted chemical shifts are based on the additive effects of the substituents on both the pyridine and benzene rings. The electron-withdrawing carboxylic acid group will shift aromatic protons ortho and para to it downfield, while the pyridine ring introduces its own characteristic shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.

Atom Position (Benzene Ring)	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
H2'	~8.2	~131	Ortho to COOH, deshielded
H4'	~7.8	~130	Para to pyridinyl, ortho to COOH
H5'	~7.6	~129	Meta to both groups
H6'	~8.1	~135	Ortho to pyridinyl, meta to COOH
C1'	-	~132	Substituted by COOH
C3'	-	~140	Substituted by Pyridine
COOH	~13.0 (broad s)	~167	Acidic proton, highly deshielded

Atom Position (Pyridine Ring)	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
H3	~7.9	~122	
H4	~7.8	~137	
H5	~7.4	~124	
H6	~8.7	~150	Alpha to Nitrogen, highly deshielded
C2	-	~156	Substituted by Benzene ring

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-(Pyridin-2-yl)benzoic acid** in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
- ^1H NMR Acquisition: Acquire a standard ^1H spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the benzene and pyridine rings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta\text{H} \approx 2.50$ ppm, $\delta\text{C} \approx 39.52$ ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

Expertise & Rationale

For **3-(Pyridin-2-yl)benzoic acid**, the molecular ion peak (M^+) is expected to be prominent due to the stability of the aromatic systems. The fragmentation pattern will be dictated by the weakest bonds and the formation of stable fragments. The primary fragmentation pathways are predicted to be the loss of the hydroxyl radical ($\cdot\text{OH}$) and the subsequent loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation of benzoic acids[4].

Predicted Fragmentation Pattern

- m/z 199: Molecular ion $[C_{12}H_9NO_2]^{+}\bullet$
- m/z 182: Loss of $\bullet OH$ from the carboxylic acid. $[M - 17]^{+}$
- m/z 154: Loss of CO from the m/z 182 fragment. $[M - 17 - 28]^{+}$
- m/z 153: Loss of $H\bullet$ from the m/z 154 fragment.
- m/z 78: Pyridinyl cation fragment.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- GC Method:
 - Injector: 250°C, Split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with predicted fragmentation and library data (e.g., NIST Mass Spectral Library)[4][5].

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides unambiguous proof of structure by mapping electron density to determine the precise spatial arrangement of every atom in the solid state. While a public crystal structure for **3-(Pyridin-2-yl)benzoic acid** is not readily available, the published structure of its isomer, 3-(Pyridin-4-yl)benzoic acid, serves as an excellent proxy to understand the key structural features we can expect[6][7].

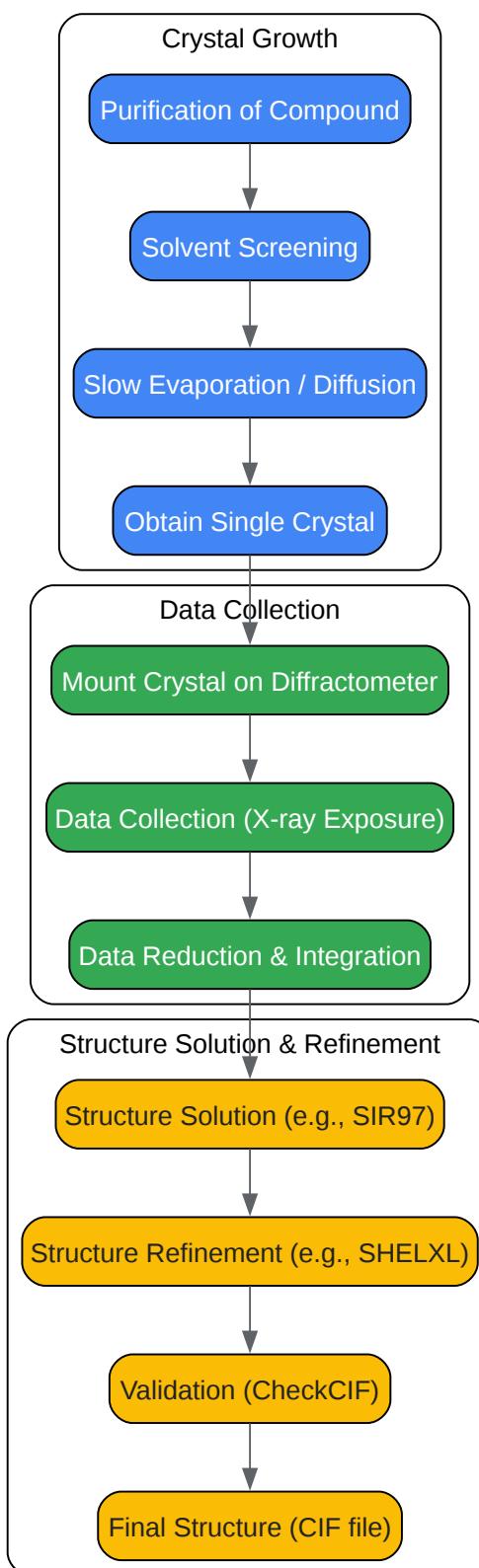
Key Structural Insights from an Isomer (3-(Pyridin-4-yl)benzoic acid)

Analysis of the 3-(4-pyridyl) isomer reveals critical structural characteristics that are almost certainly shared by the 2-pyridyl target molecule[6][7]:

- Non-Planarity: The molecule is not planar. A significant dihedral angle exists between the planes of the benzene and pyridine rings (reported as 32.14° for the isomer)[6]. This twist is a result of steric hindrance between the ortho-protons of the two rings.
- Carboxylic Acid Orientation: The carboxyl group is slightly twisted relative to the benzene ring (11.95° for the isomer)[6].
- Intermolecular Interactions: In the crystal lattice, molecules are linked by strong intermolecular O—H \cdots N hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming infinite chains[6][7]. This is a defining feature of the supramolecular assembly.

Experimental Workflow: From Crystal to Structure

The process of obtaining a crystal structure is a self-validating system, with internal consistency checks at each stage.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

- Crystal Growth (The Art): High-purity compound is essential. Single crystals are grown by slow evaporation of a saturated solution. Solvents like ethanol, methanol, or acetone/water mixtures are good starting points. The slow process allows molecules to pack in a highly ordered lattice.
- Data Collection (The Measurement): A suitable single crystal is mounted and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution (The Puzzle): The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. Programs like SIR97 or SHELXT are used to solve the "phase problem" and generate an initial atomic model[6].
- Structure Refinement (The Fine-Tuning): The initial model is refined against the experimental data using software like SHELXL[6]. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor (e.g., R1) is a measure of the quality of this fit, with values below 0.05 generally considered excellent[7].

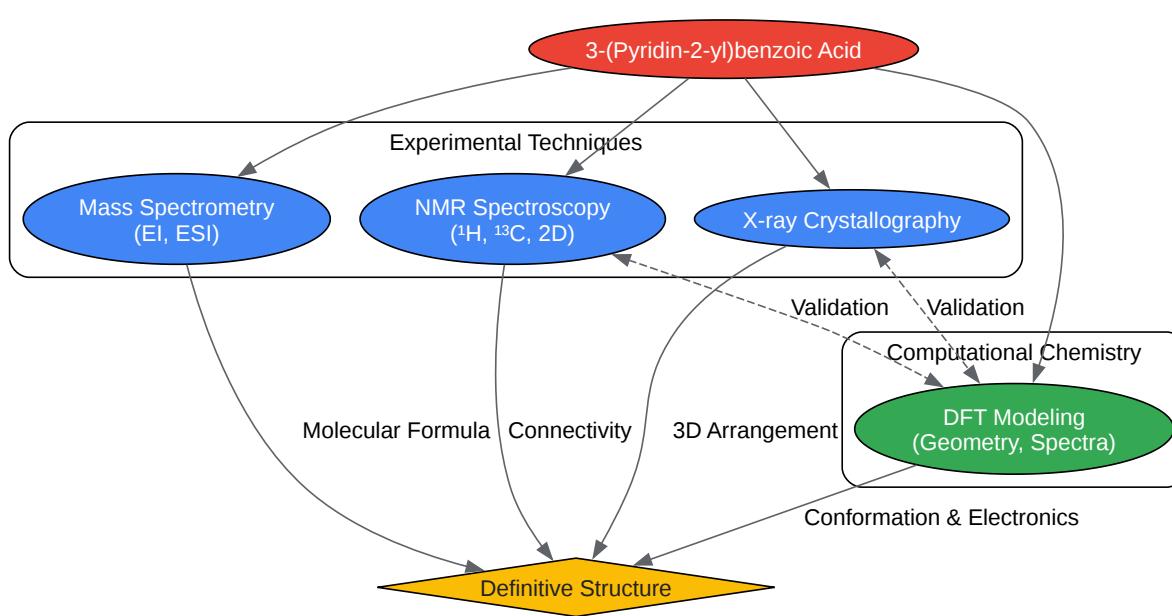
Computational Structural Analysis

Computational modeling complements experimental data, providing insights into molecular properties, conformational preferences, and electronic structure that are difficult to measure directly[8][9].

Methodologies

- Geometry Optimization (DFT): Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to calculate the lowest energy (most stable) conformation of the molecule in the gas phase[10]. This allows for the theoretical prediction of bond lengths, angles, and the dihedral angle between the rings, which can then be compared to crystallographic data.
- NMR/IR Spectra Prediction: Once the geometry is optimized, the same level of theory can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data provides further validation of the structure.

- Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the map would show negative potential (red/yellow) around the nitrogen and oxygen atoms (sites for electrophilic attack or hydrogen bonding) and positive potential (blue) around the acidic and aromatic protons.



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Caption: Integrated workflow for comprehensive structural elucidation.

Conclusion: A Self-Validating Approach

The structural analysis of **3-(Pyridin-2-yl)benzoic acid** is not a linear process but an integrated, cyclical system of validation. The molecular formula determined by mass spectrometry must agree with the integration and carbon count from NMR. The solid-state

conformation observed in X-ray crystallography should represent a low-energy state, verifiable by computational modeling. The predicted NMR shifts from the computed structure should, in turn, correlate with the experimental spectra. By employing this multi-technique, self-validating framework, researchers and drug developers can achieve an unambiguous and comprehensive understanding of this vital pharmaceutical intermediate, enabling more efficient synthesis, formulation, and development of next-generation therapeutics.

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